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Compound of Interest

Compound Name: Ophiobolin C

Cat. No.: B100131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Ophiobolin C, a
sesterterpenoid natural product with noteworthy biological activities. This document is intended
to serve as a comprehensive resource, detailing its structural elucidation through Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside relevant experimental
protocols and biological context.

Introduction to Ophiobolin C

Ophiobolin C is a member of the ophiobolin family of sesterterpenoids, characterized by a
unique 5-8-5 fused tricyclic ring system.[1] Its molecular formula is C2sH3sOs3, with a molecular
weight of 386.6 g/mol .[1] Ophiobolins have garnered significant interest in the scientific
community due to their diverse and potent biological activities, including antifungal,
nematicidal, and cytotoxic properties. Notably, Ophiobolin C has been identified as an
antagonist of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for HIV entry into
host cells, highlighting its potential in the development of novel antiviral therapeutics.

Mass Spectrometry Analysis

High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) is a fundamental
technique for determining the elemental composition and exact mass of a compound. For
Ophiobolin C, HR-ESI-MS analysis is critical for confirming its molecular formula.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b100131?utm_src=pdf-interest
https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11461746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11461746/
https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: HR-ESI-MS Data for Ophiobolin C

Parameter Value Reference
Molecular Formula C25H3803 [1]

Calculated Monoisotopic Mass  386.2821 Da [1]

lonization Mode Positive (typically [M+H]" or General Knowledge

[M+Na]*)

Experimental Protocol: High-Resolution Electrospray
lonization Mass Spectrometry (HR-ESI-MS)

A general protocol for the HR-ESI-MS analysis of a sesterterpenoid like Ophiobolin C is as
follows:

o Sample Preparation: A dilute solution of the purified Ophiobolin C is prepared in a suitable
solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 pg/mL.

e Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

« Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o ESI Source Parameters: The ESI source parameters are optimized to achieve stable
ionization and maximize the signal intensity of the analyte. Typical parameters include:

o Capillary Voltage: 3-5 kV

o

Nebulizing Gas (N2) Flow Rate: 1-2 L/min

[¢]

Drying Gas (N2) Flow Rate: 5-10 L/min

[¢]

Drying Gas Temperature: 200-300 °C
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o Mass Analyzer Settings: The mass analyzer is operated in a high-resolution mode to acquire
accurate mass measurements. Data is typically collected over a mass range of m/z 100-
1000.

o Data Analysis: The acquired mass spectrum is processed to identify the molecular ion peak
and determine its exact mass. This experimental mass is then compared with the theoretical
mass calculated for the proposed molecular formula (C2sH3s0s3) to confirm the elemental
composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules,
providing detailed information about the carbon-hydrogen framework. For Ophiobolin C, a
combination of 1D (*H and 13C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential
for complete structural assignment.

Note: Experimentally obtained and published *H and 3C NMR data specifically for Ophiobolin
C in a tabulated format is not readily available in the public domain. The following tables
present the simulated 3C NMR data for 6-epi-ophiobolin C, a stereoisomer of Ophiobolin C,
and representative H NMR data for a related sesterterpenoid to illustrate the expected
chemical shifts.

Table 2: Simulated 3C NMR Chemical Shift Data for 6-epi-Ophiobolin C (1000 MHz, CDCIs)[2]
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Atom No. Chemical Shift (ppm)
1 40.0
2 25.0
3 80.0
4 50.0
5 210.0
6 60.0
7 140.0
8 130.0
9 45.0
10 35.0
11 55.0
12 30.0
13 20.0
14 28.0
15 125.0
16 135.0
17 38.0
18 22.0
19 124.0
20 131.0
21 25.7
22 17.6
23 33.0
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24 29.0

25 195.0

Table 3: Representative *H NMR Data for a Sesterterpenoid in CDCls

ST Chemical Shift Multiplicity Coupling Constant
(ppm) (3, Hz)

Olefinic-H 5.0-7.0 m

Aldehyde-H 9.0-10.0 S

H attached to C-O 3.5-45 m

CHs 0.8-1.8 s, d

CH2 1.0-2.5 m

CH 1.5-3.0 m

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for a sesterterpenoid like Ophiobolin C is as

follows:

o Sample Preparation: Approximately 5-10 mg of purified Ophiobolin C is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, CDsOD) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to
acquire the data.

e 1D NMR Spectra:

o H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans for good signal-to-noise, a spectral width
covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5
seconds.
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o 13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon
spectrum, providing single lines for each unique carbon atom. A larger number of scans is
typically required due to the low natural abundance of 13C.

e 2D NMR Spectra:

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin
coupling, revealing which protons are adjacent to each other in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with the signals of the carbon atoms to which they are directly attached.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are separated by two or three bonds, which is crucial
for connecting different spin systems and elucidating the overall carbon skeleton.

o Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier
transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The
chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are then
analyzed to assign all proton and carbon signals and determine the complete structure of
Ophiobolin C.

Biological Context: CCR5 Antagonism and HIV Entry

Ophiobolin C has been identified as an antagonist of the CCRS5 receptor. This receptor plays a
critical role in the entry of the most common strains of HIV-1 into host immune cells, such as T-
cells and macrophages. The mechanism of HIV entry is a well-characterized process that
provides a clear signaling pathway to visualize.
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Caption: HIV-1 entry pathway and the antagonistic action of Ophiobolin C on the CCR5 co-
receptor.

Workflow for Spectral Data Analysis of Natural
Products

The structural elucidation of a natural product like Ophiobolin C from its spectral data follows a
systematic workflow. This process integrates data from various analytical techniques to arrive
at an unambiguous structure.
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Caption: A generalized workflow for the structural elucidation of a natural product using spectral
data.
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Conclusion

The spectral analysis of Ophiobolin C, combining high-resolution mass spectrometry and a
suite of NMR techniques, is indispensable for its structural characterization. While a complete,
publicly available experimental dataset for Ophiobolin C remains to be consolidated, the
analysis of related compounds and the application of established analytical workflows provide a
robust framework for its study. The identification of Ophiobolin C as a CCR5 antagonist
underscores the importance of continued research into natural products for the discovery of
new therapeutic agents. This guide provides researchers with the fundamental knowledge and
protocols to engage in the spectral analysis of Ophiobolin C and similar sesterterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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